Amonafide

描述

阿莫法定是一种化疗药物,属于萘酰亚胺类。 它因其作为拓扑异构酶 II 抑制剂和 DNA 插层剂的潜力而闻名,这使其成为一种有希望的癌症治疗候选药物 . 阿莫法定已被广泛研究用于治疗各种类型的癌症,包括急性髓性白血病和实体瘤 .

准备方法

阿莫法定可以通过多种合成路线合成。一种常见的方法是让 5-硝基-1,8-萘酐与 2-(二甲氨基)乙胺反应,形成中间体 5-硝基-2-(2-(二甲氨基)乙基)-1,8-萘酰亚胺。 然后将该中间体还原为 5-氨基-2-(2-(二甲氨基)乙基)-1,8-萘酰亚胺,即最终产物阿莫法定 . 工业生产方法可能涉及优化反应条件以提高产率和纯度,例如控制温度、压力和反应时间 .

化学反应分析

阿莫法定经历了几种类型的化学反应,包括:

氧化: 阿莫法定可以被氧化以形成各种代谢物,这些代谢物可能具有不同的生物活性。

还原: 中间体的硝基可以被还原为氨基以形成最终产物。

这些反应中常用的试剂和条件包括肼或水合肼等还原剂,用于还原步骤 . 这些反应形成的主要产物是最终的阿莫法定化合物及其各种衍生物。

科学研究应用

Cancer Treatment

Amonafide has been investigated in clinical trials for its effectiveness against various cancers:

- Breast Cancer : Clinical studies have shown that this compound can be effective in treating advanced breast cancer. It has demonstrated antitumor activity in patients with refractory solid tumors .

- Prostate Cancer : this compound has been noted for its potential benefits in prostate cancer treatment, providing pain relief and improvement in bone scans for patients .

- Acute Myeloid Leukemia (AML) : The compound has also been explored for its efficacy in treating AML, showcasing promising results in early-phase clinical trials .

Pharmacokinetics and Toxicity

This compound's pharmacokinetic profile indicates that it is administered via intravenous infusion, with plasma concentrations declining biexponentially. The drug exhibits a terminal half-life of approximately 5.5 hours, with significant variability in metabolism among individuals .

Toxicity Profile :

- Common side effects include granulocytopenia, leukopenia, nausea, and vomiting.

- Dose-limiting toxicities have been observed at higher doses (≥690 mg/m²), necessitating careful monitoring during treatment .

Notable Clinical Trials

| Study | Population | Findings |

|---|---|---|

| Phase I Trial (Andersson et al., 1987) | 38 patients with refractory solid tumors | Demonstrated antitumor activity; dose-limiting granulocytopenia observed. Recommended dose for Phase II trials was established at 918 mg/m². |

| Phase I Study (Legha et al., 1987) | Patients with various malignancies | Indicated potential efficacy in solid tumors; some patients achieved significant tumor response. |

Efficacy in Melanoma

Recent studies have highlighted the role of this compound in inhibiting epithelial-mesenchymal transition (EMT) in melanoma cells, suggesting its potential to reduce metastatic progression. The compound was shown to significantly decrease cell proliferation and invasion capabilities while promoting apoptosis .

作用机制

阿莫法定通过插层到 DNA 中并抑制拓扑异构酶 II 的活性来发挥作用。该酶对于 DNA 复制和转录至关重要,其抑制会导致 DNA 损伤和细胞死亡。 阿莫法定专门针对拓扑异构酶 II 的催化循环,充当毒药,稳定酶-DNA 复合物并阻止 DNA 链的重新连接 .

相似化合物的比较

阿莫法定在萘酰亚胺化合物中是独一无二的,因为它具有特定的结构和作用机制。类似的化合物包括:

米托萘定: 另一种具有类似 DNA 插层特性的萘酰亚胺,但药代动力学不同。

努莫萘定类: 阿莫法定的衍生物,经过修饰以降低毒性,同时保留抗癌活性.

UNBS3157: 阿莫法定的衍生物,旨在提高抗肿瘤效率并降低毒性.

这些化合物具有相似的作用机制,但在药理学特征和潜在副作用方面有所不同。

生物活性

Amonafide, a naphthalimide derivative, is primarily recognized for its role as an antineoplastic agent. It functions as a DNA intercalator and an inhibitor of topoisomerase II , which are critical mechanisms in its anticancer activity. This article explores the biological activity of this compound, supported by clinical data, case studies, and research findings.

This compound exerts its anticancer effects through two main mechanisms:

- DNA Intercalation : this compound inserts itself between DNA base pairs, disrupting the normal structure and function of DNA.

- Topoisomerase II Inhibition : By inhibiting topoisomerase II, this compound prevents the enzyme from relieving torsional strain during DNA replication and transcription, leading to apoptosis in cancer cells .

Acute Myeloid Leukemia (AML)

This compound has shown promising results in treating secondary acute myeloid leukemia (S-AML). In a Phase II clinical trial, it demonstrated a complete remission (CR) rate of 45% when combined with cytarabine. The drug's ability to bypass multidrug resistance (MDR) mechanisms is significant, as it is not a substrate for common drug efflux proteins like P-glycoprotein (Pgp) and multidrug resistance protein-1 (MRP-1) .

| Study | CR Rate | Combination Therapy | Phase |

|---|---|---|---|

| Erba et al. | 45% | Cytarabine | II |

Breast Cancer

In studies involving previously untreated breast cancer patients, this compound was administered at a dosage of 300 mg/m²/day IV for 5 days , repeated every 21 days. The response rate was approximately 18% , with notable hematological toxicity correlating with better responses. Specifically, patients experiencing grade 3/4 leukopenia had a response rate of 35.7% , while those with thrombocytopenia had a response rate of 50% .

| Parameter | Response Rate (%) |

|---|---|

| Overall Response | 18 |

| Grade 3/4 Leukopenia | 35.7 |

| Grade 3/4 Thrombocytopenia | 50 |

Toxicity Profile

The primary toxicities associated with this compound include:

- Hematological Toxicity : Commonly observed as leukopenia and thrombocytopenia.

- Other Adverse Effects : Nausea, vomiting, chest pain, and local irritation at the injection site have also been reported .

Case Studies

A notable case study involved a patient with AML treated under a clinical protocol that included this compound. The patient exhibited significant improvements in blood counts and clearance of peripheral blood blasts after treatment. This case illustrates the potential benefits of genomic testing in tailoring treatment strategies for AML patients .

Research Findings

Recent studies have explored the efficacy of this compound in various cancer models:

- A study demonstrated that this compound caused G2 arrest in AGS gastric cancer cells through DNA damage mechanisms .

- Another investigation highlighted that methoxyethylamino-numonafide (MEAN), a derivative of this compound, exhibited reduced toxicity while maintaining efficacy against cancer cell lines .

属性

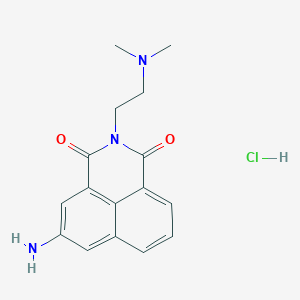

IUPAC Name |

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPALIKSFLSVKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219562 | |

| Record name | Amonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H <1 (mg/mL), pH 4 acetate buffer ~10 (mg/mL), pH 9 carbonate buffer < 1 (mg/mL), 0.1 N HC1 ~20 (mg/mL), 0.1 N NaOH < 1 (mg/mL), 10% Ethanol < 1 (mg/mL), 95% Ethanol 5 - 7 (mg/mL), 95% Methanol 5 - 7 (mg/mL) | |

| Record name | AMONAFIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/308847%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Mechanism of Action |

Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II that has been extensively studied in patients with malignant solid tumors. Amonafide has also been studied in patients with AML. | |

| Record name | Amonafide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69408-81-7 | |

| Record name | Amonafide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69408-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amonafide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069408817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amonafide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amonafide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMONAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q8D39N37L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。